molecular formula C19H18ClNO2 B1407734 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline CAS No. 1409965-02-1

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline

Cat. No. B1407734
M. Wt: 327.8 g/mol
InChI Key: FCQZPYPXIZOODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline is a compound that has been studied for its potential applications in scientific research. It is an organic molecule with a molecular weight of 247.66 g/mol. The compound has a molecular structure consisting of a six-membered ring with a chlorine atom, an isopropoxy group, and a methoxy group. 1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.

Scientific Research Applications

Synthesis and Chemical Modification

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline has been utilized in various chemical syntheses and modifications. For instance, Prabakaran et al. (2012) reported its use in the ligand-free, Pd-catalyzed Suzuki coupling, which is significant for synthesizing diversified 1,3-disubstituted isoquinolines. This method involves the use of sodium carbonate base and 1,4-dioxane solvent and is notable for its efficiency and adaptability in generating a variety of isoquinoline derivatives (Prabakaran, Khan, & Jin, 2012).

Fluorescent Chemosensors

In the field of fluorescent chemosensors, the compound has shown potential. Prodi et al. (2001) demonstrated that a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ over other tested metal ions via a significant increase in fluorescence. This finding indicates its potential utility in measuring Cd2+ concentrations in waste effluent streams and food products, showcasing its application in environmental monitoring and food safety (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Pharmaceutical Research

In the realm of pharmaceutical research, variations of the compound have been synthesized and evaluated for their bioactivity. Riggs et al. (1987) synthesized and evaluated isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine D-1 antagonist activity, highlighting its relevance in the development of drugs targeting the dopamine system (Riggs, Nichols, Foreman, & Truex, 1987).

properties

IUPAC Name

1-chloro-6-methoxy-3-(4-propan-2-yloxyphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-12(2)23-15-6-4-13(5-7-15)18-11-14-10-16(22-3)8-9-17(14)19(20)21-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZPYPXIZOODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC(=C3C=CC(=CC3=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-isopropoxyphenyl)-6-methoxyisoquinoline

Synthesis routes and methods

Procedure details

A solution of 3-(4-isopropoxyphenyl)-6-methoxyisoquinolin-1(2H)-one (3.5 g, 11.31 mmol) in POCl3 (11 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (2.5 g, 67.4%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.06-8.04 (d, J=8 Hz, 1H), 8.03-8.01 (d, J=8 Hz, 2H), 7.81 (s, 1H), 7.22-7.20 (d, J=8 Hz, 1H), 7.00 (s, 1H), 6.99-6.97 (d, J=8 Hz, 1H), 4.63 (m, 1H), 3.96 (s, 3H), 1.38 (m, 6H).
Name
3-(4-isopropoxyphenyl)-6-methoxyisoquinolin-1(2H)-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Yield
67.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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